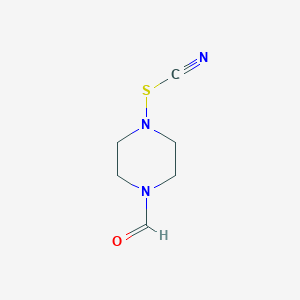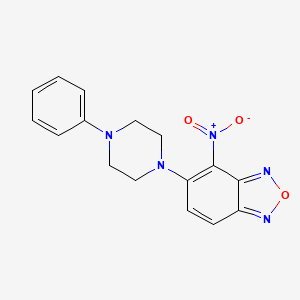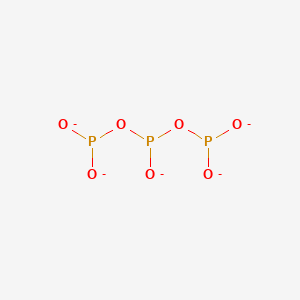
Triphosphite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphosphite is a chemical compound that contains three phosphite groups. It is known for its role in various chemical reactions and industrial applications. This compound compounds are often used as intermediates in the synthesis of other chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphosphite can be synthesized through several methods. One common approach involves the reaction of phosphorus trichloride with alcohols or phenols in the presence of a base. This reaction typically occurs under mild conditions and produces this compound esters as the primary products .
Industrial Production Methods
In industrial settings, this compound is often produced using a continuous process that involves the reaction of phosphorus trichloride with alcohols or phenols in large reactors. The reaction is carefully controlled to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triphosphite compounds undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form phosphate compounds.
Reduction: Under certain conditions, this compound can be reduced to form phosphine derivatives.
Substitution: This compound can participate in substitution reactions where one of its groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Phosphate esters.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphite compounds.
Scientific Research Applications
Triphosphite compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as probes in biochemical assays.
Medicine: Investigated for potential therapeutic applications, including as antioxidants.
Industry: Used in the production of flame retardants, plasticizers, and stabilizers for polymers
Mechanism of Action
The mechanism by which triphosphite exerts its effects involves its ability to donate or accept electrons in chemical reactions. This property makes it a versatile reagent in various chemical processes. In biological systems, this compound can interact with enzymes and other proteins, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
Phosphite: Contains two phosphite groups and is less reactive than triphosphite.
Phosphate: Contains three phosphate groups and is more stable than this compound.
Phosphine: Contains a single phosphorus atom bonded to three hydrogen atoms and is more reactive than this compound.
Uniqueness
This compound is unique due to its intermediate reactivity and versatility in chemical reactions. It can participate in a wide range of reactions, making it valuable in both research and industrial applications .
Properties
CAS No. |
80038-21-7 |
|---|---|
Molecular Formula |
O7P3-5 |
Molecular Weight |
204.92 g/mol |
IUPAC Name |
[dioxidophosphanyloxy(oxido)phosphanyl] phosphite |
InChI |
InChI=1S/O7P3/c1-8(2)6-10(5)7-9(3)4/q-5 |
InChI Key |
MOJJVLGWOPTJGZ-UHFFFAOYSA-N |
Canonical SMILES |
[O-]P([O-])OP([O-])OP([O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)
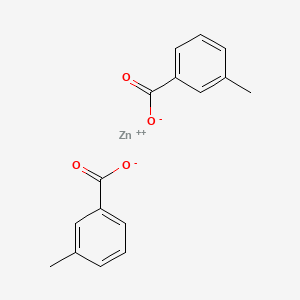



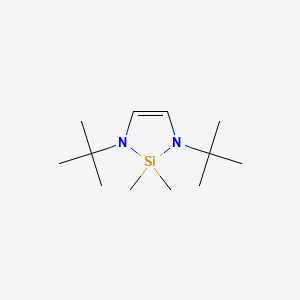
![Benzene, [3-(1-methoxy-2-phenylethoxy)-1-propen-1-yl]-](/img/structure/B13785448.png)
![methyl 2-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetate](/img/structure/B13785474.png)
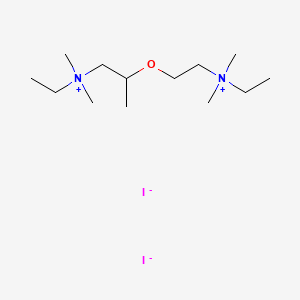
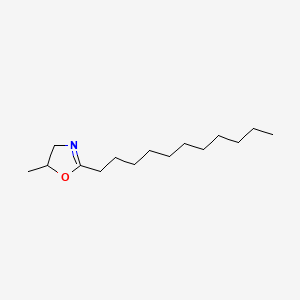
![hexasodium;iron(2+);4-[7-(4-sulfonatophenyl)-1,10-phenanthrolin-4-yl]benzenesulfonate;sulfate](/img/structure/B13785512.png)
